molecular formula C26H24Cl2N2O6 B12020785 [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate CAS No. 764688-70-2

[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

Cat. No.: B12020785
CAS No.: 764688-70-2
M. Wt: 531.4 g/mol
InChI Key: DZDSSEJFLAHWEP-WKULSOCRSA-N
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Description

[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate is a complex organic compound that belongs to the class of hydrazones These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate typically involves the condensation of 2-(2,4-dichlorophenoxy)propanoic acid hydrazide with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate: This compound is unique due to its specific structural features and the presence of both hydrazone and benzoate moieties.

    Other Hydrazones: Compounds with similar hydrazone structures but different substituents may exhibit different properties and applications.

    Benzoate Derivatives: Compounds with benzoate groups but different functional groups attached to the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its combination of hydrazone and benzoate moieties, which confer distinct chemical and biological properties

Properties

CAS No.

764688-70-2

Molecular Formula

C26H24Cl2N2O6

Molecular Weight

531.4 g/mol

IUPAC Name

[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H24Cl2N2O6/c1-4-34-24-13-17(5-11-23(24)36-26(32)18-6-9-20(33-3)10-7-18)15-29-30-25(31)16(2)35-22-12-8-19(27)14-21(22)28/h5-16H,4H2,1-3H3,(H,30,31)/b29-15+

InChI Key

DZDSSEJFLAHWEP-WKULSOCRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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